molecular formula C20H10Br4O4 B1204405 Tetrabromophenolphthalein CAS No. 76-62-0

Tetrabromophenolphthalein

Cat. No.: B1204405
CAS No.: 76-62-0
M. Wt: 633.9 g/mol
InChI Key: OBRGVMYQZVQHGO-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein is a chemical compound with the molecular formula C20H10Br4O4. It is a derivative of phenolphthalein, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions. This compound is known for its use as an acid-base indicator and in various analytical applications .

Biochemical Analysis

Biochemical Properties

Tetrabromophenolphthalein plays a significant role in biochemical reactions, particularly in spectrophotometric methods for protein determination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the determination of total protein content by forming a complex with proteins that can be measured spectrophotometrically. The interaction between this compound and proteins involves the binding of the compound to the protein molecules, resulting in a color change that can be quantified.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in cell proliferation and metabolism . For example, it has been observed to down-regulate genes in the peroxisome proliferator-activated receptor (PPAR) signaling pathway and up-regulate genes in the Janus Kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway, which are crucial for regulating cell growth.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with proteins and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The compound’s structure allows it to form stable complexes with proteins, which can inhibit or activate specific enzymatic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, this compound may exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels. It is important to carefully monitor the dosage to avoid potential toxicity and ensure the desired effects are achieved.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. The subcellular localization of this compound can significantly impact its activity and effectiveness in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrabromophenolphthalein involves the bromination of phenolphthalein. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The bromine atoms in this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Tetrabromophenolphthalein has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrabromophenolphthalein involves its ability to change color in response to pH changes, making it an effective acid-base indicator. The molecular targets include hydrogen ions (H+) in solution, which interact with the compound to induce structural changes that result in color shifts .

Comparison with Similar Compounds

    Phenolphthalein: A non-brominated analog used as an acid-base indicator.

    Bromophenol Blue: Another brominated indicator with different pH range and color change properties.

    Thymolphthalein: Similar in structure but with different substituents and pH range.

Uniqueness: Tetrabromophenolphthalein is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its high sensitivity and specific color change range make it particularly useful in certain analytical applications .

Properties

IUPAC Name

3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGVMYQZVQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058801
Record name 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-
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Molecular Weight

633.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-62-0, 1301-20-8
Record name Tetrabromophenolphthalein
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Record name 3',3'',5',5''-Tetrabromophenolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv.
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Record name Tetrabromophenolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-
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Record name 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide
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Record name TETRABROMOPHENOLPHTHALEIN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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